3-bromonaphthalene-1-carboxylic Acid
Overview
Description
3-bromonaphthalene-1-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
3-Bromonaphthalene-1-carboxylic Acid, also known as 3-Bromo-1-naphthoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with the electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It is successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the environmental conditions under which the reaction takes place .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, requires specific conditions for optimal performance . These include the presence of a palladium catalyst, an organoboron reagent, and appropriate reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromonaphthalene-1-carboxylic acid typically involves the bromination of naphthalene followed by carboxylation. One common method is the bromination of naphthalene to form 1-bromonaphthalene, which is then carboxylated to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using advanced techniques and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromonaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic Acid: Another naphthalene derivative with a carboxyl group at the 1-position.
2-Naphthoic Acid: A similar compound with the carboxyl group at the 2-position.
Uniqueness
3-bromonaphthalene-1-carboxylic acid is unique due to the presence of both a bromine atom and a carboxyl group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
3-bromonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGVNBGHCCLMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470949 | |
Record name | 3-Bromonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-66-2 | |
Record name | 3-Bromonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromonaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.